molecular formula C17H25ClN2O B7920523 N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7920523
M. Wt: 308.8 g/mol
InChI Key: KGJRKGZKEPUWJC-UHFFFAOYSA-N
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Description

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a chloroacetamide derivative featuring a pyrrolidine core substituted with a benzyl group at the 1-position. A methylene bridge connects the pyrrolidine’s 2-position to the nitrogen of a 2-chloroacetamide group, which is further substituted with an isopropyl moiety.

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloro-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJRKGZKEPUWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The benzyl group is then introduced via a nucleophilic substitution reaction, followed by the chlorination of the acetamide moiety

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H26ClN2O
  • CAS Number : 1353954-45-6
  • Structural Characteristics : The compound features a pyrrolidine ring, which is known for its ability to interact with biological systems due to its nitrogen atom, contributing to its pharmacological properties.

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide may act as inhibitors of specific proteins involved in cancer cell proliferation. For instance, studies have shown that modifications of similar structures can inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells . Such inhibition may lead to reduced tumor growth and enhanced apoptosis in malignant cells.
  • Neurological Applications
    • The compound has potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could position it as a candidate for further studies in neuropharmacology .
  • Antimicrobial Properties
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This opens avenues for exploring this compound as a potential antimicrobial agent, especially in the context of antibiotic resistance .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR is critical for optimizing the efficacy of this compound:

  • Synthesis : The compound can be synthesized through various organic reactions involving pyrrolidine derivatives and acetamides. The synthesis typically includes steps such as alkylation and chlorination, which are crucial for introducing the chloro group necessary for biological activity.
  • Structure-Activity Relationship : Analyzing how different substitutions on the pyrrolidine ring affect biological activity helps in designing more potent derivatives. For example, varying the benzyl group or altering the isopropyl moiety can significantly impact the binding affinity and selectivity towards target proteins .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1KSP InhibitionDemonstrated that structural analogs inhibited KSP with IC50 values indicating potential for cancer treatment .
Study 2NeuropharmacologyHighlighted effects on neurotransmitter systems, suggesting possible therapeutic uses in treating depression or anxiety disorders .
Study 3Antimicrobial ActivityShowed promising results against resistant strains of bacteria, warranting further investigation into its use as an antibiotic .

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets. The benzyl group and pyrrolidine ring play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The chlorinated acetamide moiety may also contribute to its overall pharmacological profile by affecting the compound’s solubility and stability.

Comparison with Similar Compounds

Positional Isomerism: Pyrrolidine-2-ylmethyl vs. Pyrrolidine-3-ylmethyl Analogs

The positional isomer N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide (CAS: 1353972-72-1) differs in the substitution site of the methylene bridge on the pyrrolidine ring (3-position instead of 2-position). This minor structural variation can significantly alter steric and electronic properties:

Heterocyclic Ring Variation: Pyrrolidine vs. Piperidine Derivatives

Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) introduces differences in ring flexibility and electronic density. For example:

  • N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide (CAS: 1353974-38-5) has a molecular weight of 322.88 g/mol (C₁₈H₂₇ClN₂O). The larger piperidine ring may enhance lipophilicity (logP) and influence metabolic stability .

Substituent Variation on the Amide Nitrogen

The isopropyl group on the acetamide nitrogen can be replaced with smaller or bulkier substituents, modulating steric hindrance and solubility:

  • Cyclopropyl Analog : N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide (CAS: 1353960-95-8) features a rigid cyclopropyl group, reducing steric bulk compared to isopropyl. Its molecular weight is 306.84 g/mol (C₁₇H₂₃ClN₂O), suggesting slightly lower hydrophobicity .
  • Ethyl/Methyl Analogs : Derivatives like N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide (, Compound 6) or N-methyl variants () highlight how smaller alkyl groups may improve aqueous solubility but reduce target affinity .

Data Table: Key Structural and Molecular Features

Compound Name Heterocycle Substituent Position N-Substituent Molecular Formula Molecular Weight (g/mol)
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide Pyrrolidine 2-ylmethyl Isopropyl C₁₇H₂₅ClN₂O ~308.85 (estimated)
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide Pyrrolidine 3-ylmethyl Isopropyl C₁₇H₂₅ClN₂O 308.85
N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide Piperidine 3-ylmethyl Isopropyl C₁₈H₂₇ClN₂O 322.88
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide Pyrrolidine 2-ylmethyl Cyclopropyl C₁₇H₂₃ClN₂O 306.84

Hypothetical Implications of Structural Differences

  • ADMET Properties : Piperidine derivatives may exhibit enhanced metabolic stability compared to pyrrolidines due to reduced ring strain. Cyclopropyl substitution could lower toxicity by minimizing off-target interactions .
  • Synthetic Accessibility : Pyrrolidine-based compounds are often easier to synthesize than piperidine analogs due to the commercial availability of pyrrolidine precursors .

Biological Activity

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H26ClN2O\text{C}_{17}\text{H}_{26}\text{ClN}_2\text{O}

This structure includes a pyrrolidine ring, a benzyl group, and an acetamide moiety, which contribute to its biological properties.

Neuroleptic Effects

Research indicates that compounds similar to this compound exhibit significant neuroleptic activity. For instance, derivatives of benzamides have been shown to influence dopaminergic systems effectively. In particular, compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide have demonstrated potency levels significantly higher than traditional neuroleptics such as haloperidol and metoclopramide, suggesting a promising avenue for treatment with potentially fewer side effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents of the pyrrolidine ring can lead to enhanced biological activity. For example, the introduction of various alkyl groups or halogens at specific positions has been correlated with increased potency against psychotic disorders. A notable finding is that the presence of a benzyl group enhances the compound’s affinity for dopamine receptors, which is crucial for its neuroleptic effects .

In Vivo Studies

In vivo evaluations have shown that this compound significantly reduces apomorphine-induced stereotypy in rodent models, indicating its potential as an antipsychotic agent. The compound was found to have a favorable safety profile compared to established neuroleptics .

Comparative Efficacy

A comparative study highlighted that this compound exhibited an IC50 value significantly lower than that of metoclopramide and haloperidol, demonstrating enhanced efficacy in inhibiting stereotypic behavior in animal models. The findings suggest that modifications leading to increased receptor binding affinity are crucial for developing effective neuroleptics .

Data Tables

Compound NameIC50 Value (µM)Reference CompoundRelative Potency
This compound22.6Haloperidol13 times more potent
cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide0.5Metoclopramide408 times more potent

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